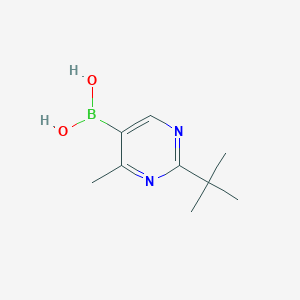![molecular formula C12H16O2 B11904766 2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol CAS No. 662139-08-4](/img/structure/B11904766.png)
2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol is an organic compound with the molecular formula C12H16O2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
化学反応の分析
Types of Reactions
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)acetone.
Reduction: Formation of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
- 2-(1,2,3,4-Tetrahydronaphthalen-6-yl)acetic acid
- (6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid
- N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide
Uniqueness
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways
特性
CAS番号 |
662139-08-4 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)ethanol |
InChI |
InChI=1S/C12H16O2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12-13H,3,5,7-9H2 |
InChIキー |
ZFWHXSWANXWSPW-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=CC=CC=C2C1)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


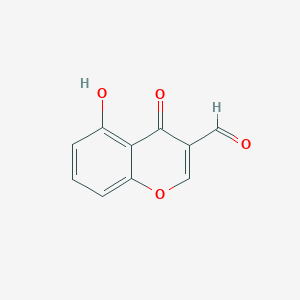
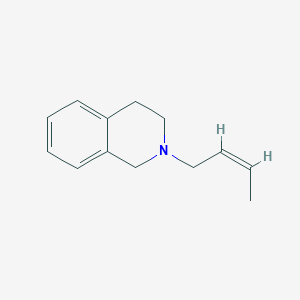


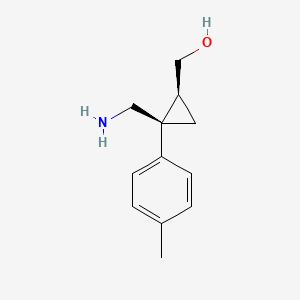
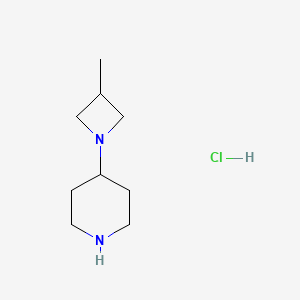
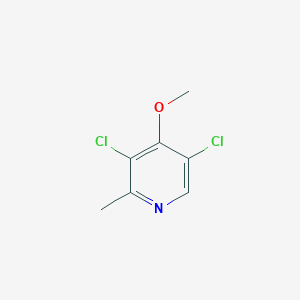


![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
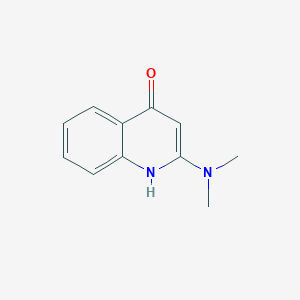
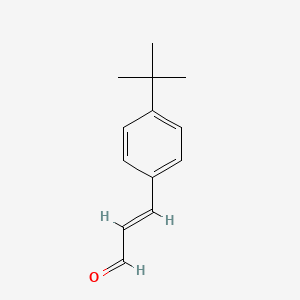
![5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904761.png)
